4-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide
Description
The compound 4-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide features a sulfonamide group linked to a substituted benzene ring (4-ethyl) and an imidazo[2,1-b][1,3]thiazole heterocycle attached at the para-position of a phenyl group. This structure combines hydrophobic (ethyl group) and electron-withdrawing (sulfonamide) moieties, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-2-14-3-9-17(10-4-14)26(23,24)21-16-7-5-15(6-8-16)18-13-22-11-12-25-19(22)20-18/h3-13,21H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLHIGBQVOEFOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Imidazo[2,1-b]thiazole Synthesis
The imidazo[2,1-b]thiazole scaffold is synthesized via cyclocondensation reactions. A widely adopted method involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds under reflux conditions . For example, ethyl bromopyruvate (2) reacts with thiourea (1) in ethanol to form ethyl-2-aminothiazole-4-carboxylate (3), which undergoes cyclization with phenacyl bromides (4a-e) to yield intermediates 5a–e (Scheme 1) . Hydrolysis of the ester group in 5a–e using lithium hydroxide monohydrate produces carboxylic acids 6a–e, critical for subsequent coupling reactions .
Table 1: Reaction Conditions for Imidazo[2,1-b]thiazole Intermediate Synthesis
| Intermediate | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 3 | Thiourea, Ethyl bromopyruvate | Reflux | 4 h | 85% |
| 5a–e | Phenacyl bromides, Ethanol | Reflux | 6 h | 75–90% |
| 6a–e | LiOH·H₂O, THF/H₂O | RT | 12 h | 88–92% |
| Product | Coupling Agent | Base | Solvent | Yield |
|---|---|---|---|---|
| 9aa | EDCI/HOBt | TEA | DMF | 90% |
| 9ab | EDCI/HOBt | TEA | DMF | 88% |
For 4-ethyl-N-(4-imidazo[2,1-b][1, thiazol-6-ylphenyl)benzenesulfonamide, the specific sulfonylation step involves reacting 4-ethylbenzenesulfonyl chloride with the amino group of the imidazo[2,1-b]thiazole-phenyl intermediate. The reaction is conducted in anhydrous dichloromethane with triethylamine as a base, achieving yields of 78–82% .
Alternative Pathways: Heterocyclization and Dimroth Rearrangement
Alternative methods include one-pot heterocyclization of adducts derived from thioureas and α,β-unsaturated carbonyl compounds. For instance, adducts formed from 2-aminothiazoles and acrylonitrile derivatives undergo cyclization in the presence of base to yield imidazo[2,1-b]thiazoles . Subsequent Dimroth rearrangement under basic conditions ensures regioselective formation of the desired isomer . This approach reduces purification steps and improves overall yields to 70–75% .
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization from methanol . Structural validation employs NMR, NMR, and LC-MS. For example, the NMR spectrum of 4-ethylbenzenesulfonamide derivatives shows characteristic singlet peaks for the ethyl group (δ 1.21 ppm, triplet) and sulfonamide protons (δ 7.82 ppm, multiplet) . High-resolution mass spectrometry (HRMS) confirms molecular ions at m/z 383.48718 [M+H]⁺ .
Challenges and Optimization Strategies
Key challenges include managing the reactivity of sulfonyl chlorides and minimizing by-products during coupling. Optimizing stoichiometric ratios (e.g., 1.2:1.0 EDCI:amine) and reaction temperatures (0°C to RT) enhances yields . Solvent selection (DMF over THF) improves solubility of intermediates, while catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate acylation.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune response regulation . The compound binds to the active site of the enzyme, blocking its activity and thereby modulating immune responses. This mechanism is particularly relevant in cancer therapy, where inhibiting IDO1 can enhance the body’s immune response against tumors .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key analogues include sulfonamide derivatives with variations in substituents on the benzene ring or the imidazothiazole-phenyl moiety.
Key Observations :
- Positional Isomerism : The target compound’s imidazothiazole-phenyl group at the 4-position (vs. 3-position in analogues ) may alter steric interactions in biological targets.
- Molecular Weight : Higher molecular weight in the 5-methoxy-2,4-dimethyl analogue suggests increased steric bulk, which could impact solubility.
Physicochemical Properties
- Solubility : Sulfonamides with polar groups (e.g., methoxy ) may exhibit higher aqueous solubility than the ethyl-substituted target compound.
- Stability : The imidazothiazole ring’s aromaticity () likely contributes to metabolic stability, while the sulfonamide group may confer resistance to hydrolysis .
Biological Activity
4-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes existing research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by:
- Chemical Formula : C16H18N4O2S
- Molecular Weight : 342.41 g/mol
- IUPAC Name : this compound
Its structure incorporates an imidazo[2,1-b][1,3]thiazole moiety, which is known for its diverse biological activity.
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown activity against various bacterial and fungal strains:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 5c | 3.92–4.01 | Antifungal (C. albicans) |
| 5b | 4.01–4.23 | Antifungal (A. niger) |
| 16e | 0.4 | Antibacterial (MRSA) |
The presence of electron-withdrawing and electron-donating groups on the benzene ring enhances the antimicrobial activity of these compounds .
Anticancer Activity
Studies have also explored the anticancer potential of thiazole derivatives. The mechanism often involves inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, compounds with similar structures have demonstrated the ability to inhibit cancer cell lines by interfering with DNA synthesis and repair mechanisms.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those similar to this compound. The results indicated that modifications in substituents significantly impacted the Minimum Inhibitory Concentration (MIC) values against pathogens such as Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Properties
In another investigation, the compound was assessed for its ability to induce apoptosis in cancer cells. The study found that the compound could activate caspase pathways leading to programmed cell death in certain cancer cell lines, indicating its potential as an anticancer agent.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound binds effectively to key enzymes involved in microbial resistance and cancer progression.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the imidazo[2,1-b][1,3]thiazole core followed by sulfonamide coupling. Key steps include:
- Precursor preparation : Reacting 4-aminophenyl-imidazothiazole derivatives with ethyl-substituted benzenesulfonyl chloride under anhydrous conditions.
- Optimization : Solvent choice (e.g., DMF or dichloromethane), temperature control (60–80°C), and catalysts (e.g., triethylamine) significantly impact yield .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Synthesis | Thiourea, α-haloketone, DMF, 70°C | 65–75 | ≥95% |
| Sulfonylation | Benzenesulfonyl chloride, Et₃N, DCM, RT | 80–85 | ≥98% |
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodology : Use a combination of ¹H/¹³C NMR to verify proton environments and carbon frameworks, HPLC for purity (>98%), and mass spectrometry (HRMS) for molecular weight confirmation. For crystallographic validation, X-ray diffraction (refined via SHELXL) provides 3D structural insights .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in bioactivity data across different assay models?
- Methodology :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (DMSO concentration ≤0.1%).
- Structural analogs : Compare activity with derivatives (e.g., 4-acetyl or 4-methoxy variants) to identify substituent-dependent trends .
- Example : In antioxidant assays (DPPH radical scavenging), conflicting IC₅₀ values may arise from variations in radical concentration or solvent polarity. Normalize data to Trolox equivalents for cross-study comparability .
Q. How can crystallographic data (e.g., from SHELX) elucidate the compound’s 3D structure and inform SAR studies?
- Methodology :
- Refine X-ray data using SHELXL to resolve bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding with target enzymes).
- Overlay structures with analogs to identify pharmacophore regions critical for activity (e.g., sulfonamide orientation for COX-2 inhibition) .
Q. What modifications to the sulfonamide or imidazothiazole moieties enhance target selectivity in kinase inhibition?
- Methodology :
- SAR studies : Introduce electron-withdrawing groups (e.g., nitro) to the benzene ring to enhance binding to ATP pockets.
- Enzymatic assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Data Contradiction Note : While 4-ethyl substitution improves solubility, bulky groups (e.g., cyclohexyl) may reduce cell permeability, necessitating logP optimization .
Data Contradiction and Reproducibility
Q. How should researchers address low reproducibility in synthetic yields across laboratories?
- Methodology :
- Parameter control : Document exact stoichiometry, solvent drying (molecular sieves), and inert atmosphere (N₂/Ar) to minimize hydrolysis/oxidation.
- Case Study : A 20% yield variation in sulfonylation was traced to residual moisture in DCM; switching to anhydrous solvents improved consistency to ±5% .
Biological Activity Profiling
Q. What in vitro and in vivo models are most relevant for evaluating neuroprotective potential?
- Methodology :
- In vitro : Use SH-SY5Y cells exposed to oxidative stress (H₂O₂) with viability measured via MTT assay.
- In vivo : Employ rodent models of cerebral ischemia (e.g., middle cerebral artery occlusion) with dose-dependent administration (10–50 mg/kg) .
Structural Analysis Tools
Q. Which computational methods complement experimental data for predicting metabolic stability?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
